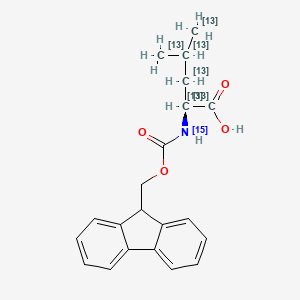

Fmoc-leucine-13C6,15N

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H23NO4 |

|---|---|

Peso molecular |

360.36 g/mol |

Nombre IUPAC |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1+1,2+1,11+1,13+1,19+1,20+1,22+1 |

Clave InChI |

CBPJQFCAFFNICX-HNIVWWTASA-N |

SMILES isomérico |

[13CH3][13CH]([13CH3])[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

SMILES canónico |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-leucine-13C6,15N for Researchers, Scientists, and Drug Development Professionals

An Introduction to Isotopically Labeled Amino Acids in Modern Research

Fmoc-leucine-13C6,15N is a stable isotope-labeled amino acid that serves as a powerful tool in advanced scientific research, particularly in the fields of proteomics, structural biology, and drug development. This specialized leucine (B10760876) derivative incorporates six Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope, creating a "heavy" version of the amino acid. The strategic incorporation of these stable, non-radioactive isotopes allows for the precise tracking and quantification of leucine-containing peptides and proteins in complex biological systems. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it ideally suited for use in solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide and protein synthesis. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties and Specifications

This compound is a white to off-white solid with a defined set of physicochemical properties that are critical for its application in sensitive analytical techniques. The high isotopic and chemical purity of this reagent is paramount for accurate and reproducible experimental outcomes.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃¹³C₆¹⁵NO₄ | --INVALID-LINK-- |

| Molecular Weight | ~360.4 g/mol | --INVALID-LINK-- |

| CAS Number | 1163133-36-5 | --INVALID-LINK-- |

| Isotopic Purity | Typically ≥98% for ¹³C and ¹⁵N | --INVALID-LINK-- |

| Chemical Purity | Typically ≥98% by HPLC | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents used in SPPS (e.g., DMF, NMP) | --INVALID-LINK-- |

Key Applications in Research and Development

The unique characteristics of this compound make it an indispensable tool in a variety of advanced research applications.

1. Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes. In a typical SILAC experiment, two cell populations are grown in culture media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing natural leucine, while the other is grown in "heavy" medium containing this compound. After several cell divisions, the heavy leucine is fully incorporated into the proteome of the second cell population. The two cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise quantification of changes in protein abundance.

2. Solid-Phase Peptide Synthesis (SPPS): this compound is a fundamental building block for the synthesis of isotopically labeled peptides. These synthetic peptides are crucial as internal standards for quantitative mass spectrometry, for studying enzyme kinetics, and as probes for receptor-ligand interactions. The Fmoc protecting group allows for the stepwise and controlled assembly of the peptide chain on a solid support.

3. Structural Biology (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and peptides in solution. The incorporation of ¹³C and ¹⁵N isotopes into a peptide enhances the sensitivity and resolution of NMR experiments, facilitating the assignment of resonances and the determination of structural restraints.

4. Metabolic Studies and Flux Analysis: By introducing this compound into biological systems, researchers can trace the metabolic fate of leucine and quantify its incorporation into newly synthesized proteins. This provides valuable insights into metabolic pathways and protein turnover rates in various physiological and pathological states.

5. Pharmaceutical Development: In the development of peptide-based therapeutics, isotopically labeled analogues are used to study pharmacokinetics (absorption, distribution, metabolism, and excretion) and to identify drug metabolites.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual Fmoc-based SPPS. Automated synthesizers follow a similar series of steps.

Materials:

-

This compound

-

Appropriate SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents (e.g., DMF, DCM, isopropanol)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DMF for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the deprotection step for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, slightly less than 1 equivalent to the amino acid) in DMF.

-

Add the base (DIPEA, 2 equivalents relative to the amino acid) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.

-

Drain the coupling solution and wash the resin extensively with DMF and DCM.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Gently agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the synthesized peptide by mass spectrometry.

-

SILAC Workflow for Quantitative Proteomics

This protocol provides a general workflow for a SILAC experiment using this compound.

Materials:

-

Cell line of interest

-

SILAC-grade cell culture medium deficient in leucine

-

"Light" L-leucine

-

"Heavy" L-leucine-¹³C₆,¹⁵N

-

Dialyzed fetal bovine serum (dFBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture two populations of cells.

-

For the "light" population, supplement the leucine-deficient medium with natural L-leucine.

-

For the "heavy" population, supplement the leucine-deficient medium with L-leucine-¹³C₆,¹⁵N.

-

Culture the cells for at least 6-8 cell divisions to ensure complete incorporation of the labeled amino acid.

-

-

Experimental Treatment:

-

Apply the experimental treatment to one of the cell populations (e.g., drug treatment, growth factor stimulation), while the other serves as a control.

-

-

Cell Harvesting and Lysis:

-

Harvest both cell populations.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells using an appropriate lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Protein Digestion:

-

Quantify the protein concentration of the lysate.

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

-

Peptide Fractionation and LC-MS/MS Analysis:

-

Fractionate the peptide mixture, for example, by strong cation exchange or high pH reverse-phase chromatography, to reduce sample complexity.

-

Analyze the peptide fractions by LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the isotopic label.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.

-

The ratios of the peptide intensities reflect the relative abundance of the corresponding proteins in the two cell populations.

-

Mandatory Visualizations

Signaling Pathway Example: Generic Kinase Cascade

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Logical Relationship: SILAC Experimental Design

Conclusion

This compound is a versatile and powerful reagent that has become an integral part of modern biochemical and biomedical research. Its application in quantitative proteomics, de novo peptide synthesis, and structural biology provides researchers with the tools to unravel complex biological processes at the molecular level. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this isotopically labeled amino acid in a variety of experimental settings. As analytical technologies continue to advance, the utility of this compound and other stable isotope-labeled compounds is poised to expand, further driving discovery in science and medicine.

Fmoc-leucine-13C6,15N molecular weight and formula

This guide provides comprehensive technical information on Fmoc-L-leucine-13C6,15N, a critical reagent for researchers, scientists, and professionals involved in drug development and proteomics.

Core Compound Data

Fmoc-L-leucine and its isotopically labeled counterpart, Fmoc-L-leucine-13C6,15N, are fundamental building blocks in solid-phase peptide synthesis. The incorporation of stable isotopes in the latter enables precise quantification in mass spectrometry-based applications. The key quantitative data for these compounds are summarized below.

| Property | Fmoc-L-leucine | Fmoc-L-leucine-13C6,15N |

| Molecular Formula | C21H23NO4[1][2] | (13C)6C15H23(15N)O4[3] |

| Molecular Weight | 353.4 g/mol [1][2] | 360.4 g/mol [3][4] |

| CAS Number | 35661-60-0[1][2][3] | 1163133-36-5[3][4] |

Experimental Protocols

The primary application of Fmoc-L-leucine-13C6,15N is as an internal standard in quantitative proteomics, often in a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). A generalized workflow for a SILAC experiment is as follows:

-

Cell Culture and Labeling: Two populations of cells are cultured. One is grown in a "light" medium containing standard L-leucine, while the other is grown in a "heavy" medium where the standard L-leucine is replaced with Fmoc-L-leucine-13C6,15N. This metabolic incorporation results in all newly synthesized proteins in the "heavy" population having leucine (B10760876) residues labeled with 13C and 15N.

-

Sample Preparation: After a sufficient number of cell doublings to ensure near-complete incorporation of the labeled amino acid, the two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control). The cells are then harvested, and the proteins are extracted and combined in a 1:1 ratio.

-

Protein Digestion: The combined protein mixture is then digested, typically with trypsin, to generate a complex mixture of peptides.

-

Mass Spectrometry Analysis: The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS). In the mass spectrometer, peptides containing the "heavy" and "light" leucine will appear as pairs of peaks separated by a specific mass difference.

-

Data Analysis: The relative abundance of the heavy and light peptides is determined by comparing the peak intensities. This ratio directly reflects the relative abundance of the corresponding protein in the two original cell populations, allowing for precise quantification of changes in protein expression in response to the experimental conditions.

Visualized Workflow

The following diagram illustrates the general workflow of a SILAC experiment utilizing isotopically labeled amino acids like Fmoc-L-leucine-13C6,15N.

Caption: A generalized workflow for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.

References

In-Depth Technical Guide to Fmoc-L-leucine-13C6,15N: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-leucine-13C6,15N, a stable isotope-labeled amino acid crucial for advanced research in proteomics and drug development. This document details its chemical properties, lists key suppliers, and presents in-depth experimental protocols for its primary application in solid-phase peptide synthesis (SPPS) and subsequent use in quantitative mass spectrometry.

Core Compound Information

Fmoc-L-leucine-13C6,15N is a derivative of the amino acid L-leucine, where six carbon atoms are replaced with the stable isotope carbon-13 (¹³C) and the nitrogen atom is replaced with nitrogen-15 (B135050) (¹⁵N).[1] The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group essential for SPPS.[1] This isotopic labeling results in a predictable mass shift, making it an ideal internal standard for quantitative proteomics.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fmoc-L-leucine-13C6,15N is presented in the table below.

| Property | Value |

| CAS Number | 1163133-36-5[1][2][3] |

| Molecular Formula | (¹³C)₆C₁₅H₂₃(¹⁵N)O₄[1] |

| Molecular Weight | 360.36 g/mol [2] |

| Isotopic Purity | Typically ≥98 atom % for both ¹³C and ¹⁵N[2] |

| Chemical Purity | ≥98% (CP)[2] |

| Appearance | Solid |

| Storage Temperature | Room temperature or refrigerated (+2°C to +8°C), desiccated, and protected from light[2] |

| Mass Shift (M) | +7 Da |

Key Suppliers

Several reputable suppliers provide Fmoc-L-leucine-13C6,15N for research purposes. A selection of these suppliers is listed below.

| Supplier | Website |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- |

| Cambridge Isotope Laboratories, Inc. | --INVALID-LINK--[2] |

| ChemPep Inc. | --INVALID-LINK--[1] |

| Alfa Chemistry | --INVALID-LINK--[3] |

| AnaSpec, Inc. | --INVALID-LINK--[4] |

Applications in Research and Development

The primary application of Fmoc-L-leucine-13C6,15N is in the synthesis of stable isotope-labeled peptides (SIL peptides). These SIL peptides are instrumental as internal standards in quantitative mass spectrometry-based proteomics.

Key applications include:

-

Quantitative Proteomics: SIL peptides are used for the absolute quantification of proteins in complex biological samples through methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and protein standard absolute quantification (PSAQ).[1]

-

Biomarker Discovery and Validation: Accurate quantification of proteins using SIL peptides is essential for identifying and validating disease biomarkers.

-

Pharmacokinetic Studies: Labeled peptides help in tracking the absorption, distribution, metabolism, and excretion (ADME) of peptide-based drugs.

-

Structural Biology: The incorporation of ¹³C and ¹⁵N aids in nuclear magnetic resonance (NMR) studies of peptide and protein structures.[1]

-

Metabolic Pathway Tracing: Labeled peptides can be used to trace metabolic pathways within biological systems.[1]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a SIL peptide using Fmoc-L-leucine-13C6,15N and its subsequent application in a quantitative proteomics workflow.

Solid-Phase Peptide Synthesis (SPPS) of a Labeled Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-leucine-13C6,15N using a standard Fmoc/tBu strategy.

Materials:

-

Fmoc-L-leucine-13C6,15N

-

Other required Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Cold diethyl ether

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF to swell the resin for 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times).

-

-

Amino Acid Coupling (Incorporation of Fmoc-L-leucine-13C6,15N):

-

In a separate vial, dissolve Fmoc-L-leucine-13C6,15N (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a ninhydrin (B49086) test to confirm the completion of the coupling reaction.

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry thoroughly.

-

Add the cleavage cocktail to the resin.

-

Incubate with agitation for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide and discard the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow for Absolute Quantification of a Target Protein

This workflow illustrates the use of the synthesized SIL peptide as an internal standard for the absolute quantification of a target protein in a biological sample using mass spectrometry.

Signaling Pathway Application: A Hypothetical Example

Scenario: Investigating the phosphorylation of a substrate protein by a specific kinase in response to a stimulus. A SIL peptide corresponding to the phosphorylation site of the substrate protein, containing ¹³C₆,¹⁵N-Leucine, would be synthesized. This labeled peptide would serve as an internal standard to quantify the extent of phosphorylation of the endogenous substrate.

In this diagram, the SIL peptide would be used at the "MS Quantification" step to precisely measure the amount of the "Phosphorylated Substrate," thereby providing quantitative insights into the activity of the "Target Kinase" and the overall signaling cascade in response to the "External Stimulus."

References

The Precision of Life: A Technical Guide to Stable Isotope-Labeled Amino Acids in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of cellular life, proteins and metabolites are the principal dancers. Understanding their choreography is paramount to deciphering disease mechanisms and developing effective therapeutics. Stable isotope-labeled amino acids (SILAAs) have emerged as indispensable tools, offering an unprecedented window into the dynamic world of the proteome and metabolome. This technical guide delves into the core benefits of utilizing SILAAs, providing in-depth methodologies, quantitative data insights, and visual workflows to empower researchers in their quest for scientific discovery.

Chemically identical to their natural counterparts, SILAAs contain heavier, non-radioactive isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H).[][2] This subtle mass difference, detectable by mass spectrometry (MS), allows for the precise tracking and quantification of amino acid metabolism, protein synthesis, and turnover.[][2] The stability and safety of these isotopes make them ideal for in vivo studies in both preclinical models and human subjects.

Core Applications and Quantitative Insights

The versatility of SILAAs extends across numerous applications in biological research and drug development, from fundamental cell biology to clinical diagnostics.

Quantitative Proteomics: Unveiling the Proteome's Dynamics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique that enables the accurate relative quantification of thousands of proteins simultaneously.[3] In SILAC, cells are cultured in media where a standard essential amino acid is replaced with its heavy isotopic counterpart.[3] This leads to the complete incorporation of the labeled amino acid into the entire proteome. When "heavy" and "light" cell populations are compared, the relative abundance of each protein can be determined with high precision by analyzing the ratio of the isotopic peaks in the mass spectrometer.[3]

Table 1: Quantitative Proteomic Analysis of EGFR Signaling Pathway Using SILAC

This table presents a subset of data from a study investigating the epidermal growth factor receptor (EGFR) signaling pathway in a colorectal cancer cell line. Cells were treated with the EGFR-blocking antibody Cetuximab, and protein phosphorylation changes were quantified using SILAC. The data showcases the ability of SILAC to pinpoint specific changes in signaling cascades.

| Phosphosite | Protein | Treatment Time | Fold Change (Cetuximab/Control) | p-value |

| Y1173 | EGFR | 24h | -2.5 | <0.05 |

| S473 | AKT1 | 24h | -1.8 | <0.05 |

| T202/Y204 | MAPK1/3 (ERK) | 24h | -3.2 | <0.01 |

| S256 | BAD | 24h | -1.5 | <0.05 |

| S9 | GSK3B | 24h | -1.2 | >0.05 |

Data adapted from a study on EGFR signaling in colorectal cancer cells. The fold changes represent the relative abundance of the phosphorylated peptide in treated versus untreated cells.[4][5]

Metabolic Flux Analysis: Mapping the Metabolic Maze

Metabolic flux analysis (MFA) using ¹³C-labeled amino acids provides a dynamic snapshot of cellular metabolism, revealing the rates of metabolic reactions within a network.[6] By tracing the incorporation of ¹³C from labeled amino acids into various metabolites, researchers can quantify the flux through key metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle.[6] This is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of disease.[6][7]

Table 2: Metabolic Flux Analysis in Cancer Cells Using ¹³C-Labeled Amino Acids

This table summarizes key metabolic flux rates in a cancer cell line cultured with ¹³C-labeled glucose and glutamine. The data highlights the altered metabolic phenotype of cancer cells, characterized by high glycolytic rates and significant glutamine utilization.

| Metabolic Flux | Flux Rate (nmol/10^6 cells/hr) |

| Glucose Uptake | 250 |

| Lactate Secretion | 400 |

| Glutamine Uptake | 80 |

| Flux through Pyruvate Dehydrogenase (PDH) | 50 |

| Flux through Glutaminase (GLS) | 75 |

| Anaplerotic flux from Glutamine to α-Ketoglutarate | 60 |

These are representative values from metabolic flux analysis studies in cancer cell lines and can vary depending on the specific cell type and experimental conditions.[6][8]

Drug Metabolism and Pharmacokinetics (DMPK): Tracing the Fate of Therapeutics

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is critical. Stable isotope-labeled compounds, including amino acids, are invaluable tools in these studies. By administering a labeled version of a drug, its metabolic fate can be precisely tracked and its metabolites identified and quantified. This aids in understanding the drug's mechanism of action, potential toxicity, and pharmacokinetic profile.

Experimental Protocols

To facilitate the implementation of these powerful techniques, detailed methodologies for key experiments are provided below.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To achieve complete and efficient labeling of a cell proteome for quantitative proteomic analysis.

Materials:

-

Cell line of interest

-

SILAC-grade cell culture medium deficient in lysine (B10760008) and arginine

-

"Light" L-lysine and L-arginine

-

"Heavy" ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine

-

Dialyzed fetal bovine serum (FBS)

-

Standard cell culture reagents and equipment

-

Mass spectrometer

Methodology:

-

Cell Culture Preparation: Culture two populations of the chosen cell line. One population will be grown in "light" medium, and the other in "heavy" medium.

-

Media Formulation: Prepare the "light" medium by supplementing the lysine- and arginine-deficient medium with "light" L-lysine and L-arginine. Prepare the "heavy" medium by supplementing with "heavy" ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine. Both media should be supplemented with dialyzed FBS to minimize the presence of unlabeled amino acids.

-

Metabolic Labeling: Culture the cells in their respective "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation (>97%) of the labeled amino acids.

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations, while the other serves as a control.

-

Cell Lysis and Protein Extraction: Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease, typically trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry.

-

Data Analysis: Use specialized software to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. This ratio reflects the relative abundance of the corresponding protein in the two samples.

Protocol 2: ¹³C Metabolic Flux Analysis (MFA)

Objective: To quantify the rates of metabolic reactions in a cellular system.

Materials:

-

Cell line of interest

-

Defined cell culture medium

-

¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [U-¹³C]-glutamine)

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

-

Metabolic quenching solution (e.g., ice-cold methanol)

-

Software for metabolic flux analysis

Methodology:

-

Experimental Design: Define the metabolic network of interest and select the appropriate ¹³C-labeled tracer that will provide the most informative labeling patterns for the pathways under investigation.

-

Tracer Experiment: Culture cells in a defined medium containing the selected ¹³C-labeled tracer until they reach a metabolic and isotopic steady state.

-

Metabolite Extraction: Rapidly quench metabolism by adding ice-cold quenching solution and harvest the cells. Extract intracellular metabolites using a suitable extraction solvent.

-

Sample Analysis: Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites. This provides the raw data on the incorporation of ¹³C.

-

Flux Estimation: Utilize a computational model of the cellular metabolic network and specialized software to estimate the intracellular metabolic fluxes by fitting the model to the experimentally measured mass isotopomer distributions.

-

Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the estimated fluxes and to calculate confidence intervals for each flux value.

Visualizing Complexity: Workflows and Pathways

To provide a clearer understanding of the described methodologies and their applications, the following diagrams have been generated using the DOT language.

Conclusion

Stable isotope-labeled amino acids are powerful and versatile tools that have revolutionized our ability to study the intricate workings of the cell. From quantitative proteomics to metabolic flux analysis and drug development, SILAAs provide a level of precision and detail that was previously unattainable. By enabling the accurate measurement of protein dynamics and metabolic fluxes, these labeled compounds are instrumental in advancing our understanding of complex biological processes and in the development of novel therapeutic strategies. The methodologies and data presented in this guide serve as a foundation for researchers and scientists to harness the full potential of stable isotope-labeled amino acids in their pursuit of scientific innovation.

References

- 2. chempep.com [chempep.com]

- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 4. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Applications of ¹³C and ¹⁵N Labeled Amino Acids in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), have become indispensable tools in modern biological and chemical research.[1][2] These non-radioactive isotopes permit the precise tracking and quantification of amino acids and their metabolic products within complex biological systems.[1] By substituting natural carbon (¹²C) or nitrogen (¹⁴N) atoms with their heavier stable isotopes, researchers can differentiate and trace molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][] This guide provides an in-depth overview of the fundamental applications of ¹³C and ¹⁵N labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, and protein structure determination.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely adopted metabolic labeling technique for accurate protein quantification in proteomics.[1][4][5] It enables the comparison of protein abundance between different cell populations under various experimental conditions.[1][6]

Core Principle

The fundamental principle of SILAC involves culturing two or more cell populations in media that are identical except for the isotopic form of a specific essential amino acid.[1][6] One population is grown in a "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is cultured in a "heavy" medium with a stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine).[1][6] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[7][8]

Following experimental treatment, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin.[8][9] The resulting peptide mixtures are then analyzed by mass spectrometry.[9] Since the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by the mass spectrometer due to their mass difference.[10] The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[6]

Experimental Workflow: A Generalized SILAC Protocol

The SILAC experiment is broadly divided into two main phases: an adaptation phase and an experimental phase.[11][12][13]

Phase 1: Adaptation

-

Cell Culture Preparation: Two populations of cells are cultured. One is grown in a standard "light" medium, while the other is cultured in a "heavy" medium supplemented with ¹³C or ¹⁵N labeled essential amino acids (commonly Arginine and Lysine).[8][14]

-

Metabolic Labeling: Cells are grown for a sufficient number of cell divisions (at least 5-6) to ensure near-complete incorporation (>97%) of the heavy amino acids into the cellular proteome.[7]

-

Incorporation Check: A small aliquot of the "heavy" labeled cells is harvested, and the proteome is analyzed by mass spectrometry to confirm the efficiency of isotopic label incorporation.[11][12]

Phase 2: Experimentation and Analysis

-

Experimental Treatment: The "light" and "heavy" cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).[8][12]

-

Sample Pooling: The two cell populations are combined in a 1:1 ratio.[9][14]

-

Protein Extraction and Digestion: Total protein is extracted from the combined cell lysate, and the proteins are digested into peptides using a protease, most commonly trypsin.[8][9]

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

-

Data Analysis: Specialized software is used to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "heavy" and "light" peptide pairs.[9]

A generalized workflow for a SILAC experiment.

Quantitative Data in SILAC

The primary quantitative output of a SILAC experiment is the ratio of heavy to light peptide intensities, which corresponds to the relative abundance of the protein.

| Parameter | Description | Typical Values/Ranges |

| Label Incorporation Efficiency | The percentage of the proteome that has successfully incorporated the heavy amino acid. | > 97% is considered optimal.[7] |

| Peptide Ratio (Heavy/Light) | The ratio of the mass spectrometer signal intensity of the heavy labeled peptide to its light counterpart. | A ratio of 1 indicates no change in protein abundance. Ratios > 1 indicate upregulation, and < 1 indicate downregulation. |

| Protein Ratio | The median or average of the peptide ratios for a given protein. | Provides a quantitative measure of the change in protein expression. |

| Standard Deviation of Ratios | A measure of the variability of peptide ratios for a single protein. | Lower standard deviations indicate higher confidence in the protein quantification. |

Metabolic Flux Analysis (MFA) with ¹³C-Labeled Amino Acids

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[15] ¹³C-labeled amino acids, along with other ¹³C-labeled metabolites like glucose, serve as tracers to map the flow of carbon atoms through metabolic pathways.[][16]

Core Principle

Cells are cultured in a medium containing a ¹³C-labeled substrate. As the cells metabolize this substrate, the ¹³C atoms are incorporated into various downstream metabolites, including amino acids. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of these metabolites, typically by mass spectrometry, researchers can deduce the relative activities of different metabolic pathways.[1]

Experimental Workflow for ¹³C-MFA

-

Experimental Design: Define the metabolic network of interest and select the appropriate ¹³C-labeled tracer.

-

Isotopic Labeling: Culture cells in a medium containing the ¹³C-labeled substrate until a metabolic steady state is reached.

-

Sample Collection and Preparation: Rapidly quench metabolism and harvest the cells. Extract the metabolites of interest. For protein-bound amino acids, hydrolyze the cellular protein.

-

Isotopic Labeling Measurement: Analyze the mass isotopomer distributions of the target metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS.

-

Flux Estimation: Use computational models to estimate the intracellular metabolic fluxes that best explain the observed mass isotopomer distributions.

A simplified workflow for ¹³C-Metabolic Flux Analysis.

Quantitative Data in ¹³C-MFA

| Parameter | Description |

| Mass Isotopomer Distribution (MID) | The fractional abundance of each mass isotopomer of a metabolite. |

| Metabolic Flux (v) | The rate of a specific metabolic reaction, typically expressed in units of moles per unit of biomass per unit of time. |

| Flux Ratio | The ratio of two metabolic fluxes, which can provide insights into the relative importance of different pathways. |

Protein Structure and Dynamics with ¹⁵N and ¹³C/¹⁵N Labeling

Stable isotope labeling is a cornerstone of modern NMR spectroscopy for determining the three-dimensional structure and dynamics of proteins.[]

Core Principle

By expressing a protein in a medium where the sole nitrogen source is ¹⁵NH₄Cl and the sole carbon source is ¹³C-glucose, proteins uniformly labeled with ¹⁵N and ¹³C can be produced.[17] This labeling enables the use of multidimensional heteronuclear NMR experiments that correlate the chemical shifts of different nuclei (e.g., ¹H, ¹⁵N, ¹³C), which is essential for assigning the resonances to specific atoms in the protein and for generating the distance and angular restraints needed to calculate a high-resolution structure.

Experimental Workflow for NMR Structural Studies

-

Protein Expression and Labeling: Express the protein of interest in a bacterial or other expression system using a minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

-

Protein Purification: Purify the isotopically labeled protein to homogeneity.

-

NMR Sample Preparation: Prepare a concentrated, stable sample of the protein in a suitable buffer for NMR analysis.

-

NMR Data Acquisition: Acquire a suite of multidimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA, HNCACB, NOESY).

-

Resonance Assignment and Structure Calculation: Process the NMR data, assign the chemical shifts to specific atoms in the protein sequence, and use this information to calculate the three-dimensional structure of the protein.

A general workflow for protein structure determination using NMR.

Quantitative Data in NMR Structural Biology

| Parameter | Description |

| Chemical Shift (δ) | The resonance frequency of a nucleus relative to a standard, which is highly sensitive to its local electronic environment. |

| Nuclear Overhauser Effect (NOE) | A measure of the through-space interaction between two protons that are close in space (< 5 Å), providing distance restraints for structure calculation. |

| Scalar Coupling Constant (J) | A measure of the through-bond interaction between two nuclei, which provides information about dihedral angles. |

| Residual Dipolar Coupling (RDC) | Provides information on the orientation of bond vectors relative to the magnetic field in partially aligned molecules. |

Applications in Drug Discovery and Development

The use of ¹³C and ¹⁵N labeled amino acids is integral to various stages of the drug development pipeline.[18][19][20]

-

Target Identification and Validation: SILAC-based proteomics can be used to identify proteins that are differentially expressed or modified upon drug treatment, helping to identify potential drug targets and off-target effects.[19]

-

Biomarker Discovery: Quantitative proteomics can identify proteins whose levels change in response to disease or drug treatment, providing candidate biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy.[18]

-

Mechanism of Action Studies: By tracking changes in protein expression, post-translational modifications, and metabolic fluxes, researchers can gain insights into the molecular mechanisms by which a drug exerts its effects.[18][20]

A conceptual signaling pathway illustrating drug action.

Conclusion

The applications of ¹³C and ¹⁵N labeled amino acids are foundational to modern biochemical and pharmaceutical research. From quantifying dynamic changes in the proteome with SILAC to elucidating complex metabolic pathways with ¹³C-MFA and determining the high-resolution structures of proteins by NMR, these stable isotope tracers provide an unparalleled level of detail into the workings of biological systems. Their continued use will undoubtedly drive further advances in our understanding of health and disease, and in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 14. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 15. Amino Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 16. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 17. protein-nmr.org.uk [protein-nmr.org.uk]

- 18. benchchem.com [benchchem.com]

- 19. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pharmiweb.com [pharmiweb.com]

Understanding the Isotopic Purity of Fmoc-L-Leucine-¹³C₆,¹⁵N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methods used to determine the isotopic purity of Fmoc-L-leucine-¹³C₆,¹⁵N, a critical reagent in proteomics, drug development, and structural biology. Ensuring the high isotopic enrichment of this stable isotope-labeled amino acid is paramount for the accuracy and reliability of quantitative mass spectrometry-based studies and high-resolution NMR spectroscopy.

Quantitative Data Summary

Fmoc-L-leucine-¹³C₆,¹⁵N is commercially available from several suppliers, with typical specifications for isotopic and chemical purity. The following tables summarize these key quantitative parameters.

Table 1: Typical Isotopic Purity of Commercial Fmoc-L-Leucine-¹³C₆,¹⁵N

| Isotope | Specified Enrichment (atom %) |

| ¹³C | ≥ 98%[1] |

| ¹⁵N | ≥ 98%[1] |

Note: Some suppliers may offer enrichment levels of up to 99%.[2][3]

Table 2: General Specifications for Fmoc-L-Leucine-¹³C₆,¹⁵N

| Parameter | Specification |

| Chemical Purity | ≥ 98%[2] |

| Molecular Weight | 360.36 g/mol [2] |

| Appearance | White to off-white solid |

| Storage Conditions | Refrigerated (+2°C to +8°C), desiccated, and protected from light[2] |

Core Applications

The high isotopic enrichment of Fmoc-L-leucine-¹³C₆,¹⁵N makes it an invaluable tool in several advanced research applications:

-

Quantitative Proteomics: Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for the accurate quantification of protein expression levels. The known mass shift between the "heavy" labeled leucine (B10760876) and its "light" counterpart allows for precise relative and absolute quantification of proteins by mass spectrometry.[4]

-

Peptide Synthesis: Serves as a building block in solid-phase peptide synthesis (SPPS) to produce isotopically labeled peptides. These peptides are used as internal standards for the quantification of proteins and peptides in complex biological samples.[4]

-

Structural Biology (NMR): The incorporation of ¹³C and ¹⁵N enhances the sensitivity and resolution of NMR experiments, facilitating the determination of peptide and protein structures and dynamics.[4][5]

-

Metabolic Studies: When incorporated into peptides or proteins, the labeled leucine can be used to trace metabolic pathways and study amino acid metabolism.[4]

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic enrichment of Fmoc-L-leucine-¹³C₆,¹⁵N is typically performed using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry is a primary method for assessing isotopic purity. It allows for the separation and quantification of the different isotopologues of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount (typically 1 mg/mL) of Fmoc-L-leucine-¹³C₆,¹⁵N in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.

-

Prepare a similar solution of unlabeled Fmoc-L-leucine as a reference standard.

-

Further dilute the samples to a final concentration of approximately 1-10 µM for analysis.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required to resolve the isotopic peaks.

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.

-

Mass Analyzer Settings:

-

Resolution: Set to a high resolution (e.g., > 60,000) to ensure baseline separation of the isotopic peaks.

-

Scan Range: Center the scan range around the expected m/z of the analyte. For the protonated molecule [M+H]⁺, this would be around 361.18.

-

Data Acquisition: Acquire data in profile mode to accurately capture the peak shapes of the isotopic cluster.

-

-

-

Data Analysis and Enrichment Calculation:

-

Acquire the mass spectrum of the unlabeled Fmoc-L-leucine to determine its natural isotopic distribution.

-

Acquire the mass spectrum of the Fmoc-L-leucine-¹³C₆,¹⁵N sample.

-

Identify the isotopic cluster corresponding to the molecule. The fully labeled molecule will have a mass shift of +7 Da compared to the unlabeled molecule (6 carbons + 1 nitrogen).

-

Measure the intensities of the monoisotopic peak of the labeled species (M+7) and any peaks corresponding to incompletely labeled species (M, M+1, M+2, etc.).

-

The isotopic enrichment for ¹³C and ¹⁵N can be calculated by comparing the experimentally observed isotopic distribution to the theoretical distribution for a given enrichment level. This can be done using specialized software or by manual calculation, taking into account the natural abundance of isotopes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the isotopic labeling at specific atomic positions. Both ¹³C and ¹⁵N are NMR-active nuclei.

Methodology:

-

Sample Preparation:

-

Dissolve a sufficient amount of Fmoc-L-leucine-¹³C₆,¹⁵N (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Ensure the sample is fully dissolved to obtain high-resolution spectra.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A quantitative ¹³C NMR experiment should be performed. This typically involves a longer relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration. Inverse-gated proton decoupling is used to suppress the Nuclear Overhauser Effect (NOE) and ensure that the signal intensity is directly proportional to the number of nuclei.

-

Data Analysis:

-

Acquire the ¹³C NMR spectrum. The six leucine carbons should appear as strong signals due to ¹³C enrichment.

-

Look for small signals at the chemical shifts corresponding to the unlabeled ¹²C carbons. These signals arise from the small percentage of molecules that are not fully labeled.

-

The ¹³C enrichment can be calculated by comparing the integral of the ¹³C-labeled carbon signals to the sum of the integrals of the labeled and unlabeled carbon signals for each carbon position.

-

-

-

¹⁵N NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer equipped with a probe capable of detecting ¹⁵N.

-

Experiment: A direct ¹⁵N NMR spectrum can be acquired. However, due to the low gyromagnetic ratio and long relaxation times of ¹⁵N, this can be time-consuming. More commonly, a proton-detected 2D heteronuclear correlation experiment like a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) is used.

-

Data Analysis (¹H-¹⁵N HSQC):

-

In the ¹H-¹⁵N HSQC spectrum, a cross-peak will be observed for the ¹⁵N-labeled amide nitrogen coupled to its attached proton.

-

To quantify the ¹⁵N enrichment, a reference sample with a known concentration of an unlabeled standard can be used, or the intensity of the ¹⁵N-coupled signal can be compared to the intensity of any residual ¹⁴N-H signal (which would be a broad singlet in the ¹H spectrum). A more direct approach is to compare the integral of the proton attached to the ¹⁵N with the integral of a proton on a non-labeled internal standard.

-

-

Visualizations

The following diagrams illustrate the workflows for determining the isotopic purity of Fmoc-L-leucine-¹³C₆,¹⁵N.

Caption: Workflow for determining isotopic purity by mass spectrometry.

Caption: Workflow for determining isotopic purity by NMR spectroscopy.

Conclusion

The verification of isotopic purity is a critical quality control step for Fmoc-L-leucine-¹³C₆,¹⁵N. Both high-resolution mass spectrometry and NMR spectroscopy are powerful analytical techniques capable of providing accurate and detailed information on the isotopic enrichment levels. The choice of method may depend on the available instrumentation and the specific information required. For routine quality control, mass spectrometry offers a rapid and sensitive assessment of the overall isotopic distribution. For more detailed, position-specific information, NMR spectroscopy is the method of choice. By following the detailed protocols outlined in this guide, researchers can confidently assess the quality of their labeled amino acids, ensuring the integrity and accuracy of their experimental results.

References

An In-Depth Technical Guide to Fmoc Deprotection in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of peptide chains on an insoluble polymer support.[1] Among the prevalent strategies, the Fmoc (9-fluorenylmethyloxycarbonyl) methodology is widely adopted due to its use of a base-labile Nα-protecting group, which allows for orthogonal, acid-labile side-chain protection and cleavage from the resin.[2][3] This orthogonality preserves the integrity of the growing peptide chain.[4] The iterative cycle of SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[2] The efficiency and fidelity of the deprotection step are critical, as incomplete Fmoc removal leads to deletion sequences, while harsh conditions can trigger undesirable side reactions, compromising the purity and yield of the final peptide.[5]

The Core Principle: The Fmoc Deprotection Mechanism

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction (E1cB mechanism).[3][6] The process is initiated by a base, typically a secondary amine like piperidine (B6355638), which abstracts the acidic proton on the C9 position of the fluorenyl ring.[5][7] This abstraction is the rate-determining step.[6] The resulting carbanion is unstable and rapidly undergoes elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[3][7] The highly electrophilic DBF is immediately trapped by the excess amine base to form a stable adduct, which drives the equilibrium of the reaction towards completion.[5][7]

Caption: Base-catalyzed β-elimination mechanism for Fmoc group removal.

Reagents for Fmoc Deprotection

The choice of base and solvent is critical for efficient and clean deprotection. The ideal reagent should rapidly remove the Fmoc group without causing degradation of the peptide or resin linkage.

-

Bases: Secondary amines are preferred as they are effective bases and act as excellent scavengers for the liberated DBF.[5]

-

Piperidine: The most common deprotection reagent, typically used at a concentration of 20% (v/v) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[2][8]

-

Piperazine (B1678402): A less toxic alternative to piperidine. It can be less efficient at lower concentrations but shows comparable performance to piperidine when used at 10% (w/v) in a DMF/ethanol mixture.[5]

-

4-Methylpiperidine (4MP): An alternative with similar efficiency to piperidine, sometimes favored for reduced toxicity.[1]

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that provides much faster deprotection than piperidine.[7][9] However, it does not scavenge DBF, necessitating the addition of a nucleophile like piperidine (e.g., 2% DBU / 2% piperidine in DMF) to prevent side reactions.[7][9] DBU can also accelerate aspartimide formation.[7]

-

-

Solvents: Polar aprotic solvents are required to solvate the peptide-resin and facilitate the reaction.

| Reagent Cocktail | Concentration | Solvent | Key Characteristics |

| Piperidine | 20% (v/v) | DMF or NMP | Industry standard; highly effective base and scavenger.[2][4] |

| Piperazine | 5-10% (w/v) | DMF, DMF/Ethanol | Safer alternative, may require longer reaction times or additives.[5][6] |

| 4-Methylpiperidine | 20% (v/v) | DMF | Similar kinetics to piperidine, considered less toxic.[1] |

| DBU / Piperidine | 2% DBU / 2% Piperidine (v/v) | DMF | Very rapid deprotection; useful for sterically hindered residues or aggregated sequences.[9] |

| DBU / Piperazine | 2% DBU / 5% Piperazine | DMF | A rapid and safer alternative to piperidine-based cocktails.[6][11] |

Table 1: Summary of common Fmoc deprotection reagents and their typical usage.

Reaction Kinetics and Optimization

The time required for complete Fmoc deprotection is sequence-dependent and influenced by steric hindrance and on-resin aggregation. Standard protocols often use a two-step deprotection (e.g., 2 minutes followed by 10 minutes) to ensure completion.[12]

Kinetic studies provide insight into the efficiency of different reagents. The half-life (t1/2) of deprotection is a key metric for comparison.

| Deprotection Reagent | Substrate | t1/2 (seconds) | Notes |

| 20% Piperidine in DMF | Fmoc-Val-Resin | ~7 | Represents a standard, unhindered residue.[6] |

| 5% Piperidine in DMF | Fmoc-Val-Resin | ~17 | Slower kinetics at lower concentration.[6] |

| 5% Piperazine in DMF | Fmoc-Val-Resin | ~50 | Significantly slower than piperidine at the same concentration.[6] |

| 2% DBU + 5% Piperazine in DMF | Fmoc-Val-Resin | ~4 | Extremely rapid, rivaling 20% piperidine.[6] |

| Piperazine (PZ) vs. Piperidine (PP) | Fmoc-Arg(Pbf)-Resin | PZ is less efficient at short times (<10 min) | Arginine deprotection is sterically hindered and requires longer times.[5][13] |

| Piperazine (PZ) vs. Piperidine (PP) | Fmoc-Leu-Resin | Efficient deprotection in < 3 min for both | Leucine is unhindered, allowing for rapid deprotection.[5][13] |

Table 2: Comparative kinetics of various Fmoc deprotection reagents. Data highlights the speed of DBU-based systems and the slower nature of piperazine alone.

Common Side Reactions and Mitigation Strategies

While effective, the basic conditions of Fmoc deprotection can catalyze several undesirable side reactions.

-

Aspartimide Formation: This is a major side reaction, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[8][14] The backbone amide nitrogen following the aspartic acid residue attacks the side-chain ester, forming a five-membered succinimide (B58015) ring.[14] This aspartimide intermediate can then be opened by piperidine or water to yield a mixture of desired α-peptide, undesired β-peptide, and their respective piperidide adducts, often accompanied by racemization.[8][15]

-

Diketopiperazine (DKP) Formation: This occurs primarily at the dipeptide stage, where the newly deprotected N-terminal amine of the second residue attacks the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[3][17] This is most common with Proline or Glycine as one of the first two residues.[17]

-

DBF Adduct Formation with Peptide: If the dibenzofulvene (DBF) by-product is not efficiently scavenged by the base, it can react with the newly liberated N-terminal amine of the peptide, leading to a terminated chain.[3][7]

-

Mitigation: Ensure a sufficient excess of a nucleophilic secondary amine (like piperidine or piperazine) is present in the deprotection solution.[3]

-

Caption: Relationship between desired deprotection and major side reactions.

Monitoring Fmoc Deprotection

Monitoring the completion of the deprotection reaction is crucial for optimizing protocols and troubleshooting difficult syntheses.

-

UV-Vis Spectrophotometry: This is the most common quantitative method. The DBF-piperidine adduct has a strong UV absorbance maximum around 300-304 nm.[18] By collecting the deprotection solution and measuring its absorbance, one can quantify the amount of Fmoc group cleaved. This is often used in automated synthesizers to extend deprotection times until the reaction is complete.[7][18]

-

Kaiser (Ninhydrin) Test: A qualitative colorimetric test to detect the presence of free primary amines on the resin.[12] After deprotection and washing, a few resin beads are heated with ninhydrin (B49086) reagents. A deep blue color (Ruhemann's purple) indicates a positive result (complete deprotection). A yellow or faint color indicates incomplete deprotection. This test does not work for N-alkylated amino acids like proline.

Experimental Protocols

Standard Manual Fmoc Deprotection Protocol

This protocol is for the deprotection of an N-terminal Fmoc group on a peptide-resin.

-

Resin Preparation: If the resin is dry, swell it in DMF for 30-60 minutes in a suitable reaction vessel (e.g., a fritted syringe or specialized glass reactor).[12][19]

-

Initial Wash: Drain the swelling solvent and wash the resin thoroughly with DMF (3 x 1 min).[19]

-

First Deprotection: Add the deprotection reagent (e.g., 20% piperidine in DMF, using ~10 mL per gram of resin) to completely cover the resin.[12][16] Agitate gently (e.g., using a shaker or nitrogen bubbling) for 2-3 minutes.[16] Drain the solution.

-

Second Deprotection: Add a fresh portion of the deprotection reagent and agitate for 10-20 minutes.[2] The duration may be extended for sterically hindered residues.

-

Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times, 1 min each) to ensure complete removal of the reagent and the DBF-adduct.[12]

-

Confirmation (Optional): Perform a Kaiser test on a small sample of the resin to confirm the presence of free primary amines.[12] The resin is now ready for the next coupling step.

Protocol for UV-Based Quantification of Resin Loading

This protocol determines the substitution level (loading) of the first amino acid attached to the resin.

-

Sample Preparation: Accurately weigh a small amount of dry Fmoc-amino acid-resin (e.g., 2-5 mg) into a vial.

-

Fmoc Cleavage: Add a known volume of 20% piperidine in DMF (e.g., 1.0 mL) to the resin. Vortex or shake for 30 minutes to ensure complete cleavage of the Fmoc group.

-

Dilution: Take a precise aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., into a 10 mL volumetric flask, filled to the mark) to bring the absorbance into the linear range of the spectrophotometer.[18]

-

Measurement: Measure the absorbance (A) of the diluted solution at ~301 nm against a DMF blank.

-

Calculation: Calculate the resin loading (mmol/g) using the Beer-Lambert law:

-

Loading (mmol/g) = (A × V_dilution) / (ε × w × l)

-

Where:

-

A = Absorbance at 301 nm

-

V_dilution = Total volume of the diluted sample in Liters

-

ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 L mol⁻¹ cm⁻¹)[18]

-

w = Weight of the dry resin in grams

-

l = Path length of the cuvette in cm (usually 1 cm)

-

-

SPPS Workflow Visualization

The Fmoc deprotection step is a critical part of the iterative cycle of solid-phase peptide synthesis.

Caption: The central role of the deprotection step in the SPPS cycle.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chempep.com [chempep.com]

- 4. genscript.com [genscript.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. peptide.com [peptide.com]

- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. media.iris-biotech.de [media.iris-biotech.de]

- 16. academic.oup.com [academic.oup.com]

- 17. peptide.com [peptide.com]

- 18. rsc.org [rsc.org]

- 19. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Storage and Stability of Fmoc Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical parameters governing the storage and stability of 9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, essential building blocks in modern solid-phase peptide synthesis (SPPS). Proper handling and storage are paramount to ensure the high purity and reactivity required for the successful synthesis of complex peptides for research, diagnostics, and therapeutic applications.

General Storage Recommendations

Fmoc-protected amino acids are generally stable solids, but their long-term stability is highly dependent on storage conditions. To minimize degradation and preserve purity, the following conditions are recommended.

Key Storage Guidelines:

-

Temperature: For long-term storage, Fmoc-amino acids should be stored at temperatures of 5°C or lower.[1] While they can be kept at room temperature for short periods, such as during shipment or routine lab use, prolonged exposure can lead to degradation.[1][2] For maximum shelf life, storage at -20°C is optimal.[3]

-

Moisture: These compounds are susceptible to moisture, which can facilitate hydrolysis and other degradation pathways. It is crucial to store them in tightly sealed containers in a dry environment, such as a desiccator.[1] Before opening a refrigerated container, it must be allowed to warm to room temperature to prevent condensation of atmospheric moisture onto the product.[1]

-

Light and Air: Exposure to light and air (oxygen) should be minimized. Store containers in the dark or in amber vials.[3] For particularly sensitive amino acids, purging the container with an inert gas like nitrogen or argon before sealing can further enhance stability.[4]

| Parameter | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |

| Temperature | Room Temperature or 4°C[1][5] | ≤ 5°C, optimally -20°C[1][3] |

| Atmosphere | Tightly sealed container[1] | Tightly sealed, desiccated, inert gas purge[4] |

| Light | Protect from direct light | Store in the dark (e.g., amber vials)[3] |

Factors Influencing Stability and Key Degradation Pathways

Several factors can compromise the integrity of Fmoc-amino acids during storage. Understanding these factors is key to preventing the formation of impurities that can interfere with peptide synthesis.

-

Temperature & Moisture: Elevated temperatures accelerate all chemical degradation reactions. Moisture can lead to the hydrolysis of the Fmoc group or side-chain protecting groups.

-

Chemical Impurities: Residual reagents from the synthesis of the Fmoc-amino acid, such as acetic acid or ethyl acetate, can cause degradation over time.[6] Acetic acid, for example, can cause N-terminal acetylation (capping) during SPPS, leading to truncated peptide sequences.[6]

-

Inherent Amino Acid Instability: Certain amino acid derivatives are inherently less stable than others.

-

Fmoc-His(Trt)-OH: Prone to racemization, especially during the activation step of peptide coupling.[7]

-

Fmoc-Cys(Trt)-OH, Fmoc-Met-OH, Fmoc-Trp(Boc)-OH: Susceptible to oxidation.[3]

-

Fmoc-Asn(Trt)-OH & Fmoc-Gln(Trt)-OH: While the trityl (Trt) group improves solubility, these can still be liable to side reactions.[8] Unprotected Gln at the N-terminus of a peptide is known to cyclize, shortening shelf life.[3]

-

Common Degradation Pathways

-

Diketopiperazine (DKP) Formation: This is a major concern during the synthesis of dipeptides, particularly those involving Proline or Glycine. The exposed N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving a cyclic dipeptide (DKP) from the solid support.[9] While primarily a synthesis issue, the stability of the loaded first amino acid on the resin is critical.

-

Fmoc Group Instability: The presence of any residual base (e.g., free amine impurities) can lead to the premature cleavage of the Fmoc group during storage. This generates the free amino acid, which can lead to double insertions or other side products during synthesis.[6]

-

Side-Chain Protecting Group Lability: Though designed to be stable to the mild base used for Fmoc deprotection, some side-chain protecting groups can be sensitive to other conditions over long-term storage.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the logical relationships and workflows central to handling Fmoc-amino acids.

Caption: Logical diagram of factors influencing Fmoc-amino acid stability.

Caption: Experimental workflow for assessing Fmoc-amino acid stability.

Experimental Protocols for Stability Assessment

Assessing the purity and stability of Fmoc-amino acids is crucial for quality control. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary analytical technique used.[10]

Protocol: RP-HPLC Method for Purity Analysis

This protocol provides a general method for determining the purity of an Fmoc-amino acid derivative. Method optimization may be required for specific amino acids.

1. Materials and Reagents:

-

Fmoc-amino acid sample

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

HPLC system with a UV detector (220 nm or 262 nm)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water (v/v)

-

Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)[11]

-

Procedure: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

-

3. Sample Preparation:

-

Accurately weigh and dissolve the Fmoc-amino acid sample in a suitable solvent (e.g., acetonitrile or a mixture of ACN/water) to a final concentration of approximately 1 mg/mL.[11]

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Filter the sample through a 0.2 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., Sinochrom ODS-BP)[11] |

| Flow Rate | 1.0 mL/min[11] |

| Column Temperature | Room Temperature or 25°C |

| Detection Wavelength | 220 nm or 262 nm[11][12] |

| Injection Volume | 10 µL |

| Gradient Elution | 5% to 95% Mobile Phase B over 20-30 minutes[10] |

5. Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the Fmoc-amino acid as the percentage of the main peak area relative to the total area of all peaks.

-

For stability studies, compare the purity at each time point to the initial (T=0) purity. The appearance of new peaks may indicate degradation products, which can be further characterized using mass spectrometry (LC-MS).

Summary of Stability Data

Quantitative stability data for all 20 proteinogenic Fmoc-amino acids under varied conditions is not exhaustively available in public literature, as it is often proprietary information held by manufacturers. However, general stability profiles and known sensitivities are summarized below.

| Fmoc-Amino Acid Derivative | Relative Stability | Key Considerations & Potential Impurities |

| Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Leu-OH | High | Generally very stable. |

| Fmoc-Pro-OH | High | Stable as a monomer; can promote DKP formation in dipeptides.[9] |

| Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH | Moderate to High | Side-chain ether is generally stable. |

| Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH | Moderate to High | Side-chain ester is generally stable. |

| Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH | Moderate | Trityl group improves solubility but can be labile.[8] |

| Fmoc-Trp(Boc)-OH | Moderate to Low | Prone to oxidation. Purity specification often slightly lower.[6] |

| Fmoc-Cys(Trt)-OH | Moderate to Low | Thiol side chain is highly susceptible to air oxidation.[13] |

| Fmoc-Met-OH | Moderate to Low | Thioether side chain can oxidize to sulfoxide. |

| Fmoc-His(Trt)-OH | Low | Prone to racemization during storage and activation.[7] |

| Fmoc-Arg(Pbf)-OH | Moderate | Pbf group is bulky and can impact solubility/reactivity. |

Note: The purity of commercially available Fmoc-amino acids has significantly improved, with many suppliers offering >99% purity.[6][14] However, proper storage is essential to maintain this purity over time. Low levels of impurities like free amines or acetic acid can negatively impact stability and synthesis outcomes.[6]

References

- 1. peptide.com [peptide.com]

- 2. reddit.com [reddit.com]

- 3. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. CN109115899A - A kind of analysis method of Fmoc amino acid - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-L-leucine-¹³C₆,¹⁵N: Pricing, Availability, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-leucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid critical for advanced research in proteomics and drug development. This document details its commercial availability and pricing, outlines comprehensive experimental protocols for its primary applications, and illustrates key biological pathways and experimental workflows.

Commercial Availability and Pricing

Fmoc-L-leucine-¹³C₆,¹⁵N is available from several specialized chemical suppliers. The pricing varies depending on the quantity and the vendor. Below is a summary of publicly available information. Researchers are encouraged to request quotes for bulk quantities.

| Supplier | Catalog Number | Quantity | Price (USD) | Availability |

| Cambridge Isotope Laboratories | CNLM-4345-H-0.1 | 0.1 g | $834.00 | In stock, ready for immediate shipment[1] |

| Sigma-Aldrich | 593532-100MG | 100 mg | $887.00 | Available to ship today[2] |